Cgs 9895
CAS No.: 77779-50-1
VCID: VC0006421
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.

Description |
CGS 9895, chemically known as 2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one, is a compound of interest in neuropharmacology due to its interactions with GABA_A receptors. These receptors are crucial for inhibitory neurotransmission in the brain and are targeted by various drugs, including benzodiazepines, anxiolytics, and anesthetics. Effects on GABA_A Receptor SubtypesCGS 9895 enhances GABA-induced currents in α1β3 and α1β3γ2 receptors. At concentrations of 30 μM, it increases currents to 615 ± 61% and 660 ± 49%, respectively, at GABA EC3 . This effect is concentration-dependent and is more pronounced at lower GABA concentrations.
Binding SitesCGS 9895 interacts with GABA_A receptors at multiple sites. It acts as an antagonist at the benzodiazepine binding site but enhances GABA-induced currents through a separate site. The α1 Y209 residue at the α+/β− interface is identified as a key residue for its positive allosteric modulation . Additionally, CGS 9895 interacts with sites in the transmembrane domain, contributing to its complex pharmacological profile . Research FindingsResearch on CGS 9895 has provided insights into the complex modulation of GABA_A receptors. Studies using Xenopus laevis oocytes and voltage-clamp electrophysiology have elucidated its action at both extracellular and transmembrane domains . The compound's ability to enhance GABA-induced currents without requiring the benzodiazepine binding site suggests potential therapeutic applications in modulating inhibitory neurotransmission. |
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CAS No. | 77779-50-1 | ||||||||||||||||||||
Product Name | Cgs 9895 | ||||||||||||||||||||
Molecular Formula | C17H13N3O2 | ||||||||||||||||||||
Molecular Weight | 291.30 g/mol | ||||||||||||||||||||
IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | ||||||||||||||||||||
Standard InChIKey | FTHGIXILGYJOBQ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | ||||||||||||||||||||
Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | ||||||||||||||||||||
Synonyms | 2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one CGS 9895 CGS-9895 |
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PubChem Compound | 100812 | ||||||||||||||||||||
Last Modified | Sep 13 2023 |
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